rac-4-[(3R,4R)-4-methylpyrrolidine-3-carbonyl]morpholine hydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-4-[(3R,4R)-4-methylpyrrolidine-3-carbonyl]morpholine hydrochloride, trans: is a versatile chemical compound with a molecular weight of 234.73 g/mol. It is known for its unique structural properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several synthetic routes, including the reaction of morpholine with 4-methylpyrrolidine-3-carbonyl chloride under controlled conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: : On an industrial scale, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: : Rac-4-[(3R,4R)-4-methylpyrrolidine-3-carbonyl]morpholine hydrochloride, trans, undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: : In chemistry, the compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : In biological research, it is used to study various biological processes, including enzyme inhibition and receptor binding.
Industry: : In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: : Some similar compounds include morpholine derivatives, pyrrolidine derivatives, and other cyclic amine compounds.
Uniqueness: : Rac-4-[(3R,4R)-4-methylpyrrolidine-3-carbonyl]morpholine hydrochloride, trans, is unique due to its specific stereochemistry and structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
2307754-68-1 |
---|---|
Molecular Formula |
C10H19ClN2O2 |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
[(3S,4S)-4-methylpyrrolidin-3-yl]-morpholin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-8-6-11-7-9(8)10(13)12-2-4-14-5-3-12;/h8-9,11H,2-7H2,1H3;1H/t8-,9-;/m1./s1 |
InChI Key |
IKLGZHCANBKWGP-VTLYIQCISA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1C(=O)N2CCOCC2.Cl |
Canonical SMILES |
CC1CNCC1C(=O)N2CCOCC2.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.